2-(4-methoxyphenyl)-5,7-dimethyl-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
2-(4-Methoxyphenyl)-5,7-dimethyl-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, two methyl groups, and a methylphenyl group attached to the imidazo[1,2-a]pyrimidine core. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5,7-dimethyl-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with appropriate aldehydes or ketones to form the imidazo[1,2-a]pyrimidine core. Subsequent functionalization steps introduce the methoxyphenyl, dimethyl, and methylphenyl groups. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. Catalysts and solvents are carefully selected to minimize environmental impact and maximize product yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5,7-dimethyl-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methoxyphenyl)-5,7-dimethyl-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to determine its efficacy and safety in clinical applications .
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5,7-dimethyl-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-amine
- 5,7-Dimethylimidazo[1,2-a]pyrimidine
- N-(2-Methylphenyl)imidazo[1,2-a]pyrimidine
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenyl)-5,7-dimethyl-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxyphenyl group, in particular, enhances its potential as a pharmacophore, making it a promising candidate for drug development .
Properties
Molecular Formula |
C22H22N4O |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5,7-dimethyl-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C22H22N4O/c1-14-7-5-6-8-19(14)24-21-20(17-9-11-18(27-4)12-10-17)25-22-23-15(2)13-16(3)26(21)22/h5-13,24H,1-4H3 |
InChI Key |
PNFKSKXZDREATC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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